(3E)-3-(2-{[(2-methoxy-5-methylphenyl)amino](oxo)acetyl}hydrazinylidene)-N-(2,4,6-trimethylphenyl)butanamide
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Overview
Description
(3E)-3-(2-{(2-methoxy-5-methylphenyl)aminoacetyl}hydrazinylidene)-N-(2,4,6-trimethylphenyl)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(2-{(2-methoxy-5-methylphenyl)aminoacetyl}hydrazinylidene)-N-(2,4,6-trimethylphenyl)butanamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-methoxy-5-methylphenylamine, which is then reacted with oxalyl chloride to form an acyl chloride intermediate. This intermediate is further reacted with hydrazine to form the hydrazide. The final step involves the condensation of the hydrazide with N-(2,4,6-trimethylphenyl)butanamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimization of reaction temperatures, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-(2-{(2-methoxy-5-methylphenyl)aminoacetyl}hydrazinylidene)-N-(2,4,6-trimethylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3E)-3-(2-{(2-methoxy-5-methylphenyl)aminoacetyl}hydrazinylidene)-N-(2,4,6-trimethylphenyl)butanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3E)-3-(2-{(2-methoxy-5-methylphenyl)aminoacetyl}hydrazinylidene)-N-(2,4,6-trimethylphenyl)butanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.
Properties
Molecular Formula |
C23H28N4O4 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-N'-[(E)-[4-oxo-4-(2,4,6-trimethylanilino)butan-2-ylidene]amino]oxamide |
InChI |
InChI=1S/C23H28N4O4/c1-13-7-8-19(31-6)18(11-13)24-22(29)23(30)27-26-17(5)12-20(28)25-21-15(3)9-14(2)10-16(21)4/h7-11H,12H2,1-6H3,(H,24,29)(H,25,28)(H,27,30)/b26-17+ |
InChI Key |
LEUWRBPGXVASPV-YZSQISJMSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)N/N=C(\C)/CC(=O)NC2=C(C=C(C=C2C)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NN=C(C)CC(=O)NC2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
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